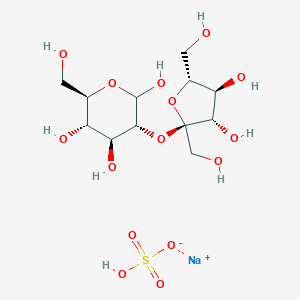
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as "sucrose octasulfate" and is a sulfated derivative of sucrose.
Mechanism of Action
The exact mechanism of action of sucrose octasulfate is not fully understood, but it is believed to inhibit viral replication by interfering with the attachment of the virus to host cells. Sucrose octasulfate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Sucrose octasulfate has been shown to have various biochemical and physiological effects on the human body. Studies have shown that sucrose octasulfate can reduce the levels of pro-inflammatory cytokines in the blood, which can help to alleviate symptoms of inflammation. Sucrose octasulfate has also been shown to have anticoagulant properties and can inhibit the formation of blood clots.
Advantages and Limitations for Lab Experiments
Sucrose octasulfate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also soluble in water, which makes it easy to prepare solutions for experiments. However, sucrose octasulfate has some limitations for lab experiments. It can be expensive to synthesize, and the purity of the compound can vary depending on the synthesis method used.
Future Directions
There are several potential future directions for research on sucrose octasulfate. One area of interest is the development of new antiviral drugs based on sucrose octasulfate. Another area of interest is the use of sucrose octasulfate in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, there is potential for the use of sucrose octasulfate in environmental applications such as water treatment.
Conclusion:
Sucrose octasulfate is a unique and promising compound that has potential applications in various fields such as medicine, biotechnology, and environmental science. Further research is needed to fully understand the mechanism of action and potential applications of sucrose octasulfate. However, the current research suggests that sucrose octasulfate has significant potential for the development of new antiviral drugs and the treatment of inflammatory diseases.
Synthesis Methods
Sucrose octasulfate is synthesized by the reaction of sucrose with sulfuric acid. The reaction produces a mixture of sulfated sucrose derivatives, which are then separated and purified using various methods such as chromatography or recrystallization. The final product is a white crystalline powder that is soluble in water.
Scientific Research Applications
Sucrose octasulfate has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and environmental science. One of the most promising applications of sucrose octasulfate is in the treatment of viral infections. Studies have shown that sucrose octasulfate has antiviral properties and can inhibit the replication of various viruses such as herpes simplex virus, human immunodeficiency virus (HIV), and cytomegalovirus.
properties
CAS RN |
17010-02-5 |
|---|---|
Molecular Formula |
C12H23NaO15S |
Molecular Weight |
462.36 g/mol |
IUPAC Name |
sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate |
InChI |
InChI=1S/C12H22O11.Na.H2O4S/c13-1-4-6(16)8(18)9(11(20)21-4)23-12(3-15)10(19)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H2,1,2,3,4)/q;+1;/p-1/t4-,5-,6-,7-,8+,9-,10+,11?,12-;;/m1../s1 |
InChI Key |
ADBDDOLBTRTZBF-AVJPBIAESA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
SMILES |
C(C1C(C(C(C(O1)O)OC2(C(C(C(O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2(C(C(C(O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+] |
synonyms |
sucrose hydrogen sulfate sucrose sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Trifluoromethyl)anilino]benzamide](/img/structure/B231983.png)








![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)


